molecular formula C22H23ClN6O2 B2894136 2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1428373-45-8

2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone

Numéro de catalogue: B2894136
Numéro CAS: 1428373-45-8
Poids moléculaire: 438.92
Clé InChI: LIHSJPHXVLDFIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone (CAS 1428373-45-8) is a complex organic molecule with a molecular formula of C22H23ClN6O2 and a molecular weight of 438.9 g/mol . Its structure incorporates a substituted pyrimidine core, a piperazine ring, and a 4-chlorophenoxy group, a configuration that suggests significant potential for pharmacological research and chemical biology . The presence of these specific moieties indicates that the compound is designed for targeted interactions with biological systems, particularly for probing enzyme inhibition and modulating cell signaling pathways . Compounds with structurally similar pyrimidine and piperazine motifs have been identified as potent inhibitors of kinases such as Src and Abl, demonstrating robust antitumor activity in preclinical assays, which highlights the value of this chemical scaffold in oncology and signal transduction research . Furthermore, research into cationic amphiphilic drug properties is critical for assessing drug-induced phospholipidosis, a common form of drug toxicity . This compound is offered for research applications, including but not limited to, investigative studies in enzyme kinetics, cellular pathway analysis, and early-stage drug discovery. It is supplied as a solid and must be stored according to recommended conditions. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or any form of human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Propriétés

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O2/c1-16-6-7-24-19(12-16)27-20-13-21(26-15-25-20)28-8-10-29(11-9-28)22(30)14-31-18-4-2-17(23)3-5-18/h2-7,12-13,15H,8-11,14H2,1H3,(H,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHSJPHXVLDFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. Initial steps might include the formation of intermediate chlorophenoxy derivatives under controlled conditions involving halogenation and subsequent nucleophilic substitution. The final coupling usually entails the integration of the pyrimidinyl and piperazinyl components through amide or peptide bond formation, often facilitated by catalysts or coupling reagents.

Industrial Production Methods: On an industrial scale, the production would likely require optimization of reaction conditions for higher yields and purity. This might involve the use of continuous flow reactors, advanced catalysis, and stringent purification techniques such as crystallization or chromatography to ensure the compound meets pharmaceutical or research-grade standards.

Analyse Des Réactions Chimiques

Types of Reactions:

  • Oxidation: The compound may undergo oxidation, especially at the pyridinyl moiety, forming N-oxides under appropriate conditions using agents like m-chloroperbenzoic acid.

  • Reduction: Reduction can be facilitated by hydrogenation, particularly at the piperazinyl ring, using catalysts like palladium on carbon.

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenoxy group or the piperazinyl ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: m-Chloroperbenzoic acid in dichloromethane.

  • Reduction: Palladium on carbon with hydrogen gas.

  • Substitution: Various nucleophiles like amines or thiols in polar aprotic solvents.

Major Products: Depending on the reaction type, major products might include N-oxide derivatives (oxidation), reduced piperazinyl variants (reduction), or substituted phenoxy analogs (substitution).

Applications De Recherche Scientifique

The compound has a broad spectrum of applications:

  • Chemistry: Useful in studying organic reaction mechanisms and synthetic pathways.

  • Biology: Employed in binding studies due to its ability to interact with biological macromolecules.

  • Medicine: Potential therapeutic agent or lead compound in drug discovery.

  • Industry: Used in the development of novel materials with specific properties.

Mécanisme D'action

Mechanism: The compound's activity is largely dictated by its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Molecular Targets: Likely includes enzymes, receptors, and other proteins. Pathways: The exact pathways would depend on its application, but may involve modulation of biochemical pathways, inhibition of specific enzymes, or receptor antagonism.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Piperazine-Based Ethanone Derivatives

Piperazine-linked ethanones are a common pharmacophore in medicinal chemistry. Below is a comparative analysis with key analogs:

Compound Name CAS Molecular Formula Molecular Weight Key Structural Differences Reported Activity Synthesis Reference
2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone 1428373-45-8 C₂₂H₂₃ClN₆O₂ 438.9 Pyrimidine core with 4-methylpyridin-2-yl amino group; 4-chlorophenoxy substituent. Not explicitly reported
2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone 946313-04-8 C₁₈H₂₁ClN₄O₂ 360.8 Pyridazine ring (N-N bond) instead of pyrimidine; ethoxy substituent on pyridazine. Not reported
[4-[[4-(4-Chlorophenyl)pyrimidin-2-yl]amino]phenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone N/A C₂₃H₂₄ClN₅O₂ 450.9 Hydroxyethyl-piperazine and 4-chlorophenylpyrimidine; lacks ethanone moiety. Not reported; structural analog
1-Chloro-2-(4-phenylpiperazin-1-yl)-ethanone N/A C₁₂H₁₄ClN₂O 249.7 Simplified structure: phenyl-piperazine with chloro-ethanone; lacks heterocyclic extensions. Crystallographic studies

Key Observations :

  • Heterocyclic Core : The target compound’s pyrimidine-pyridine system (vs. pyridazine in or phenyl in ) may enhance binding to kinases or receptors due to increased hydrogen-bonding capacity.
  • Substituent Effects: The 4-chlorophenoxy group in the target compound introduces steric bulk and electron-withdrawing effects compared to simpler chloro- or ethoxy-substituted analogs. This could influence metabolic stability or target affinity .
  • Molecular Weight : The higher molecular weight (438.9 vs. 360.8 in ) may reduce bioavailability but improve target selectivity.

Activité Biologique

Chemical Structure and Synthesis

The compound features a complex structure characterized by multiple functional groups, including a chlorophenoxy moiety and a piperazine ring. Its synthesis typically involves multi-step organic reactions, which may include the formation of intermediate compounds that are subsequently modified to yield the final product.

Table 1: Structural Components

ComponentDescription
Chlorophenoxy GroupProvides lipophilicity and potential bioactivity
Piperazine RingEnhances solubility and biological interaction
Pyrimidine DerivativeContributes to anticancer properties

Anticancer Activity

Research has indicated that compounds similar to 2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone exhibit significant anticancer properties. For instance, a study evaluated various derivatives for their cytotoxic effects using the MTT assay, indicating that certain structural modifications can enhance their efficacy against cancer cell lines .

Case Study: MTT Assay Results

In a comparative study, several derivatives were tested against standard anticancer drugs. The results showed that some derivatives exhibited IC50 values comparable to or lower than established treatments like 5-fluorouracil.

Antimicrobial Activity

The compound's derivatives have also been assessed for antimicrobial properties. A study employing the tube dilution technique found that several related compounds displayed significant antimicrobial activity against various bacterial strains, suggesting that structural features contribute to their effectiveness .

Molecular Docking Studies

Molecular docking simulations have been utilized to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound interacts favorably with specific enzymes and receptors, which may elucidate its mechanism of action in both anticancer and antimicrobial contexts .

Table 2: Biological Activity Overview

Activity TypeAssay MethodKey Findings
AnticancerMTT AssaySome derivatives showed IC50 values < 10 µM
AntimicrobialTube DilutionSignificant activity against E. coli and S. aureus
Molecular DockingBinding AffinityFavorable interactions with target proteins

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with coupling a chlorophenoxyacetic acid derivative with a piperazine-containing pyrimidine precursor. Key steps include:

  • Nucleophilic substitution to attach the piperazine moiety.
  • Buchwald-Hartwig amination for introducing the 4-methylpyridin-2-ylamino group .
  • Ketone formation via Friedel-Crafts acylation or similar methods. Optimization requires:
  • Temperature control (e.g., 60–80°C for amination).
  • Catalyst selection (e.g., Pd(OAc)₂ for cross-coupling).
  • Solvent choice (polar aprotic solvents like DMF or THF). Analytical monitoring (HPLC, TLC) ensures intermediate purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons, piperazine/piperidine ring conformations, and substituent positions.
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation.
  • HPLC : To assess purity (>95% typically required) .
  • X-ray crystallography (if crystals are obtainable): Provides absolute stereochemical confirmation using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in structure-activity relationship (SAR) data for analogs of this compound?

SAR contradictions often arise from subtle structural variations. For example:

SubstituentBiological ActivityReference
4-FluorophenylModerate GPR120 agonism
4-ChlorophenylEnhanced metabolic stability
Pyridine → PyrimidineLoss of target binding
Strategies include:
  • Computational docking studies to compare binding modes.
  • Free-energy perturbation (FEP) simulations to quantify substituent effects.
  • In vitro assays under standardized conditions (e.g., ATP concentration, pH) .

Q. What experimental approaches are effective for elucidating the compound’s mechanism of action?

  • Surface plasmon resonance (SPR) : Direct measurement of binding kinetics to target receptors (e.g., GPR120).
  • Kinase profiling panels : Identify off-target interactions.
  • CRISPR/Cas9 knockout models : Validate target dependency in cellular assays.
  • Metabolic tracing (e.g., ¹³C-glucose): Assess downstream pathway modulation .

Q. How can low yields during the final coupling step be troubleshooted?

Common issues and solutions:

  • Impurity in intermediates : Repurify via column chromatography or recrystallization.
  • Catalyst deactivation : Use fresh Pd catalysts or switch to RuPhos ligands.
  • Side reactions : Add molecular sieves to scavenge moisture or optimize stoichiometry (1.2:1 amine:electrophile ratio) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM:hexane).
  • Co-crystallization : Add small-molecule additives (e.g., crown ethers).
  • Cryoprotection : Flash-cooling in liquid N₂ with glycerol or ethylene glycol. Refinement with SHELXL improves resolution for twinned crystals .

Data Contradiction Analysis

Q. How should researchers address conflicting reports about the compound’s solubility in aqueous buffers?

Discrepancies may stem from:

  • Buffer composition (e.g., PBS vs. HEPES).
  • pH effects : Protonation of the piperazine ring alters solubility. Solutions:
  • Standardize buffer conditions (pH 7.4, 0.1% DMSO).
  • Use dynamic light scattering (DLS) to detect aggregation.
  • Employ co-solvents (e.g., cyclodextrins) for in vitro assays .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
AminationPd(OAc)₂, XantPhos, 80°C65–75>90
AcylationTFAA, CH₂Cl₂, 0°C50–6085–90
PurificationSilica gel (EtOAc:hexane)>95

Q. Table 2. Comparative SAR of Analogues

AnalogSubstituentIC₅₀ (nM)Target
A4-Fluorophenyl120GPR120
B4-Chlorophenyl85GPR120
CPyrimidine>1000

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.